
5,6,11,12-Tetrahydrochrysene-2,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,11,12-Tetrahydrochrysene-2,8-diol is a carbotetracyclic compound characterized by its unique structure, which includes hydroxy groups at positions 2 and 8 and ethyl groups at positions 5 and 11. This compound is known for its interaction with estrogen receptors, acting as an agonist for estrogen receptor alpha and an antagonist for estrogen receptor beta .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthetic route often starts with the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications using reagents such as m-chloroperbenzoic acid for oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,11,12-Tetrahydrochrysene-2,8-diol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperbenzoic acid to introduce epoxide groups.
Reduction: Employing reducing agents to modify specific functional groups.
Substitution: Reactions where hydroxy or ethyl groups are replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
Applications De Recherche Scientifique
5,6,11,12-Tetrahydrochrysene-2,8-diol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of carbotetracyclic systems and their reactivity.
Biology: Investigated for its interaction with estrogen receptors, providing insights into hormone signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in modulating estrogen receptor activity in various diseases.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with estrogen receptors. It acts as an agonist for estrogen receptor alpha, promoting the association of coactivators and enhancing transcriptional activity. Conversely, it acts as an antagonist for estrogen receptor beta, preventing coactivator association and inhibiting transcriptional activity. This dual action is attributed to the stabilization of different conformations of the ligand-binding domains of the receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: A natural estrogen with high affinity for both estrogen receptor alpha and beta.
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with distinct effects on bone and breast tissue.
Uniqueness
5,6,11,12-Tetrahydrochrysene-2,8-diol is unique due to its dual action on estrogen receptors, acting as an agonist for one subtype and an antagonist for another. This property makes it a valuable tool for studying estrogen receptor signaling and developing targeted therapies .
Propriétés
Numéro CAS |
138090-17-2 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
5,6,11,12-tetrahydrochrysene-2,8-diol |
InChI |
InChI=1S/C18H16O2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h3-4,7-10,19-20H,1-2,5-6H2 |
Clé InChI |
JBPZHQMEGZUBPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CCC3=C2C=CC(=C3)O)C4=C1C=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)

![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
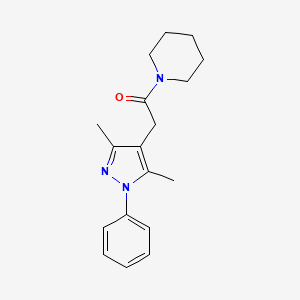
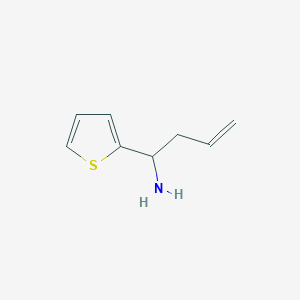
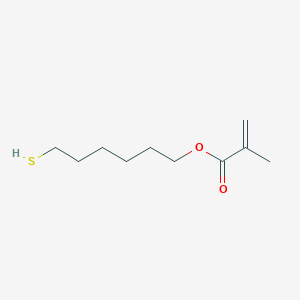
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
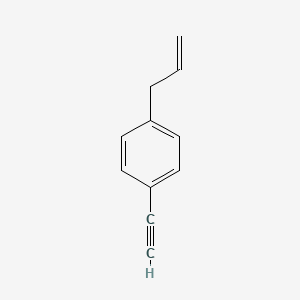

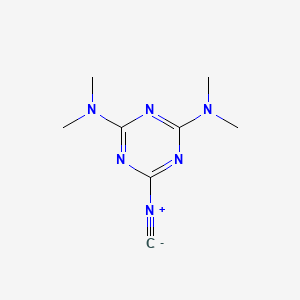
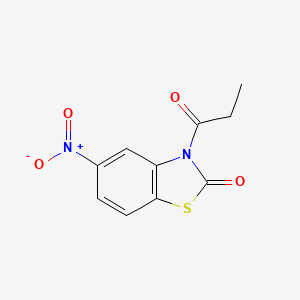
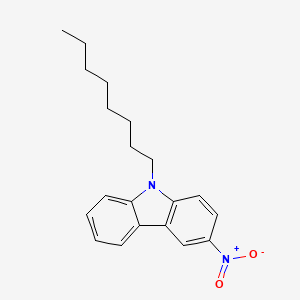
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)
